![molecular formula C19H14F6N6S2 B2473417 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 956753-96-1](/img/structure/B2473417.png)
4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups including a pyrazole, thiazole, and triazole ring, all of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and agrochemicals due to their ability to readily bind with a variety of enzymes and receptors in biological systems .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The exact 3D structure could be determined using computational methods or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
1,2,4-Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals as antifungal agents .
Anticancer Applications
These compounds have shown potential in anticancer treatments. Their ability to bind with a variety of enzymes and receptors in the biological system makes them suitable for this application .
Antioxidant Applications
1,2,4-Triazoles have been found to exhibit antioxidant properties, making them useful in treatments where oxidative stress plays a role .
Anti-Inflammatory Applications
These compounds have demonstrated anti-inflammatory properties, which could be beneficial in the treatment of conditions characterized by inflammation .
Analgesic Applications
1,2,4-Triazoles have shown analgesic (pain-relieving) properties, suggesting potential use in pain management .
Antidiabetic Applications
These compounds have also been studied for their antidiabetic properties, indicating potential use in the treatment of diabetes .
Anticonvulsant Applications
1,2,4-Triazoles have demonstrated anticonvulsant properties, suggesting potential use in the treatment of seizure disorders .
Anxiolytic Applications
These compounds have shown anxiolytic (anxiety-reducing) properties, indicating potential use in the treatment of anxiety disorders .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety and Hazards
Zukünftige Richtungen
Given the broad-spectrum pharmaceutical activity of triazole compounds, there is significant potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N6S2/c1-10-7-14(19(23,24)25)31(29-10)16-26-13(9-33-16)15-27-28-17(30(15)2)32-8-11-3-5-12(6-4-11)18(20,21)22/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARMEYZPVPOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

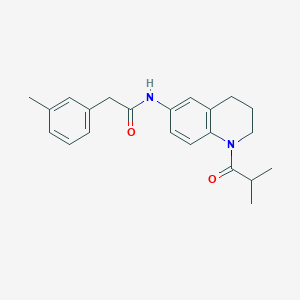
![3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2473340.png)

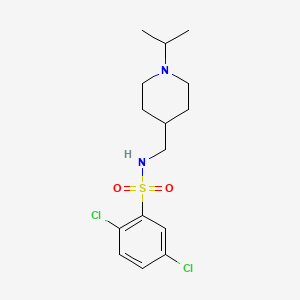
![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)
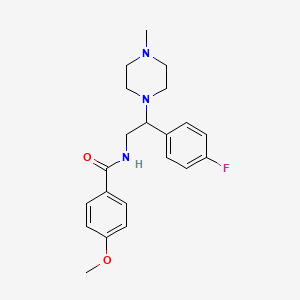
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)
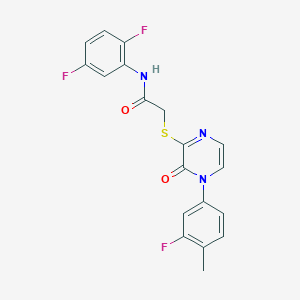

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)
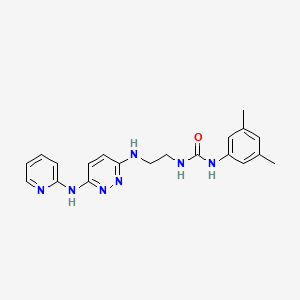
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
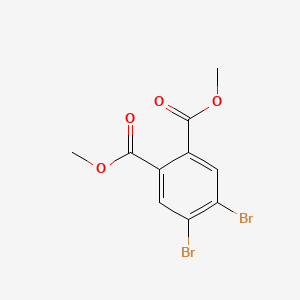
![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)